1-(4-乙基苯甲酰)-4-{[3-(4-氟苯基)-1,2,4-恶二唑-5-基]甲基}哌啶
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Ethylbenzoyl)-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine, also known as EFDP, is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications. EFDP is a piperidine derivative that is synthesized through a multistep process, and its unique molecular structure has been found to exhibit various biochemical and physiological effects. In
科学研究应用
抗癌活性
- 一项研究重点介绍了哌啶-4-羧酸乙酯附着的 1,3,4-恶二唑杂化物的合成,并将其评估为潜在的抗癌剂。这些化合物表现出显着的抗癌活性,与标准抗癌药物阿霉素相比,特定衍生物显示出很强的抗癌作用 (Rehman 等人,2018 年).
抗菌和驱虫活性
- 另一项研究重点关注叔丁基 4-(5-(3-氟苯基)-1,2,4-恶二唑-3-基)哌嗪-1-羧酸酯的合成,并通过各种光谱方法对其进行表征。该化合物显示出较差的抗菌活性,但具有中等驱虫活性 (Sanjeevarayappa 等人,2015 年).
5-HT2 拮抗剂活性
- 对含有 4-[双(4-氟苯基)亚甲基]哌啶或 4-(4-氟苯甲酰)哌啶基团的双环 1,2,4-三唑-3(2H)-酮和 1,3,5-三嗪-2,4(3H)-二酮衍生物进行了合成和评估,以测试其 5-HT2 和 alpha 1 受体拮抗活性的。其中,某些化合物显示出有效的 5-HT2 拮抗剂活性,表明它们在神经系统疾病中的潜在用途 (Watanabe 等人,1992 年).
抗结核活性
- 一项针对噻唑-氨基哌啶杂合类似物的研究揭示了新型结核分枝杆菌 GyrB 抑制剂的设计和合成。在合成的化合物中,一种对结核分枝杆菌 smegmatis GyrB ATP 酶表现出显着的抑制作用,表明其作为抗结核剂的前景 (Jeankumar 等人,2013 年).
属性
IUPAC Name |
(4-ethylphenyl)-[4-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN3O2/c1-2-16-3-5-19(6-4-16)23(28)27-13-11-17(12-14-27)15-21-25-22(26-29-21)18-7-9-20(24)10-8-18/h3-10,17H,2,11-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWAOVWFKVTUJEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)N2CCC(CC2)CC3=NC(=NO3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Ethylbenzoyl)-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。